Physicochemical Property Divergence: Density, Boiling Point, and Water Solubility vs. Non-Fluorinated 2-Nitrobenzene-1,3-diol
The introduction of fluorine at the 5-position significantly increases molecular density and boiling point relative to the non-fluorinated parent 2-nitrobenzene-1,3-diol (CAS 601-89-8). The fluorinated compound exhibits a predicted density of 1.691 g/cm³ at 20 °C versus ~1.56 g/cm³ for the non-fluorinated analog, and a predicted boiling point of 263 °C (760 mmHg) versus 234 °C for the parent . Water solubility is also altered: the fluorinated compound shows a predicted solubility of approximately 1.3 g/L at 25 °C, whereas the non-fluorinated analog is described as 'slightly soluble' but without precise quantification in the same source class . These differences reflect the fluorine atom's electron-withdrawing effect and increased molecular polarizability, which impact solvent selection, purification strategy, and downstream reaction conditions.
| Evidence Dimension | Density (g/cm³ at 20 °C) |
|---|---|
| Target Compound Data | 1.691 ± 0.06 (predicted) |
| Comparator Or Baseline | 2-Nitrobenzene-1,3-diol: ~1.56 (estimated) |
| Quantified Difference | +0.13 g/cm³ (~8% increase) |
| Conditions | Predicted values; target from Chemsrc (ACD/Labs), comparator from ChemicalBook. |
Why This Matters
Higher density impacts bulk handling and formulation calculations; the boiling point difference informs distillation-based purification feasibility during scale-up.
